molecular formula C24H22N2 B13962044 2,4-dimethyl-1-trityl-1H-imidazole CAS No. 23593-69-3

2,4-dimethyl-1-trityl-1H-imidazole

Cat. No.: B13962044
CAS No.: 23593-69-3
M. Wt: 338.4 g/mol
InChI Key: GQYGGOBEMDYZRZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-trityl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The trityl group attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-1-trityl-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1-trityl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2,4-Dimethyl-1-trityl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-trityl-1H-imidazole involves its interaction with specific molecular targets. The trityl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by binding to the active site or allosteric sites, affecting the overall biochemical pathways .

Comparison with Similar Compounds

  • 1-Trityl-1H-imidazole
  • 2,4-Dibromo-1-trityl-1H-imidazole
  • 1,2-Dimethyl-1H-imidazole

Comparison: 2,4-Dimethyl-1-trityl-1H-imidazole is unique due to the presence of both methyl and trityl groups, which enhance its stability and reactivity compared to other imidazole derivatives. The trityl group provides steric hindrance, reducing the likelihood of unwanted side reactions and increasing the compound’s selectivity in chemical processes .

Properties

IUPAC Name

2,4-dimethyl-1-tritylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2/c1-19-18-26(20(2)25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGGOBEMDYZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255177
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-69-3
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23593-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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